molecular formula C10H10N2O2S B3025496 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione CAS No. 69300-50-1

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione

Cat. No. B3025496
CAS RN: 69300-50-1
M. Wt: 222.27 g/mol
InChI Key: CWFRYKWJIHQOFY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione is a chemical compound with the CAS Number: 69300-50-1 . It has a molecular weight of 222.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c13-8-10(12-9(14)11-8)4-1-2-7-6(10)3-5-15-7/h3,5H,1-2,4H2,(H2,11,12,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 222.27 .

Scientific Research Applications

Synthesis and Derivatives

  • Novel Compound Synthesis: Two novel compounds, including variants of the 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione, were synthesized, demonstrating the potential for creating new compounds in pharmaceutical and chemical research (Marinov et al., 2014).
  • Spirocyclopropane Compounds: Research on spirocyclopropane compounds, which are related to the 6,7-Dihydro-5H-spiro compound, highlights their potential applications in organic chemistry and drug synthesis (Kawada et al., 1986).

Polymer and Material Science

  • Polymer Research: Studies on polymers based on derivatives of 6,7-Dihydro-5H-spiro compounds revealed improved thermal stability and potential for advanced material applications (Kaczmarek et al., 2012).

Chemical Structure Analysis

  • Crystal Structure Analysis: Research focused on understanding the crystal structure of related spiro compounds offers insights into their chemical properties, which is crucial for their application in various scientific fields (Feng Ya, 1997).

Intermediate in Drug Synthesis

  • Drug Intermediate: The compound has been used as an intermediate in the synthesis of Fidarestat, highlighting its role in pharmaceutical manufacturing (Chen et al., 2010).

Synthesis of Heterocycles

  • Heterocyclic Chemistry: The compound is involved in the synthesis of novel spiropyrrolidines, indicating its importance in the field of heterocyclic chemistry, which is significant for drug discovery and development (Verma et al., 2009).

Biosynthetic Research

  • Biosynthetic Studies: Research on spiroketals related to the 6,7-Dihydro-5H-spiro compound provides evidence for biosynthetic hypotheses involving Diels-Alder reaction cascades, which are key in understanding natural product synthesis (Liu et al., 2013).

Safety And Hazards

The compound has a GHS06 pictogram, with the signal word “Danger”. The hazard statement is H301 . Precautionary statements include P264, P270, P301+P310, P330, P405, and P501 .

properties

IUPAC Name

spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8-10(12-9(14)11-8)4-1-2-7-6(10)3-5-15-7/h3,5H,1-2,4H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRYKWJIHQOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3(C1)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397637
Record name spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione

CAS RN

69300-50-1
Record name spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione
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6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione
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6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione
Reactant of Route 6
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione

Citations

For This Compound
1
Citations
M Jama, M Ahmed, A Jutla, C Wiethan, J Kumar… - Computers in Biology …, 2023 - Elsevier
SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) is a cytoplasmic protein -tyrosine phosphatase encoded by the gene PTPN11. It plays a crucial role in …
Number of citations: 2 www.sciencedirect.com

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